An In-Depth Technical Guide to the Structure of 1,1-Dimethylurea
An In-Depth Technical Guide to the Structure of 1,1-Dimethylurea
Authored by a Senior Application Scientist
Abstract
This comprehensive technical guide provides an in-depth exploration of the structure, properties, synthesis, and applications of 1,1-Dimethylurea (DMU), a versatile compound with significant utility in pharmaceutical development, organic synthesis, and various industrial processes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecule's characteristics, supported by experimental data and established scientific literature.
Introduction to 1,1-Dimethylurea
1,1-Dimethylurea, also known as N,N-Dimethylurea, is a disubstituted urea derivative with the chemical formula C₃H₈N₂O.[1] It is a white to off-white crystalline powder that is readily soluble in water and other organic solvents.[1] This solubility, combined with its unique chemical reactivity, makes it a valuable reagent and intermediate in a wide array of chemical transformations.[1][2]
The applications of 1,1-Dimethylurea are diverse, ranging from its use as a precursor in the synthesis of pharmaceuticals and agrochemicals to its role as a component in polymer production and as a nitrogen source in slow-release fertilizers.[1][3][4] In the context of drug development, its ability to act as a building block for complex organic molecules is of particular interest.[1]
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule are dictated by its structure. 1,1-Dimethylurea consists of a central carbonyl group bonded to an amino group (-NH₂) and a dimethylamino group (-N(CH₃)₂).
2.1. Chemical Structure
The IUPAC name for this compound is 1,1-dimethylurea.[5] Its structure is characterized by the asymmetrical placement of the two methyl groups on one of the nitrogen atoms.
Diagram: Chemical Structure of 1,1-Dimethylurea
Caption: 2D representation of the 1,1-Dimethylurea molecule.
2.2. Physicochemical Data Summary
A compilation of key physicochemical properties of 1,1-Dimethylurea is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₈N₂O | [1][3] |
| Molecular Weight | 88.11 g/mol | [2][3] |
| CAS Number | 598-94-7 | [2][6] |
| Appearance | White to off-white crystalline powder | [1][6] |
| Melting Point | 178-183 °C | [1][6] |
| Boiling Point | 130.4 °C at 760 mmHg | [1] |
| Density | 1.023 g/cm³ | [1] |
| Water Solubility | Soluble | [1][7] |
| SMILES | CN(C)C(=O)N | [2] |
| InChI Key | YBBLOADPFWKNGS-UHFFFAOYSA-N | [2] |
Synthesis of 1,1-Dimethylurea
The synthesis of 1,1-Dimethylurea can be achieved through several routes. A common laboratory and industrial method involves the reaction of dimethylamine with an isocyanate precursor.
3.1. Synthesis from Dimethylamine and Sodium Cyanate
A prevalent method for preparing 1,1-Dimethylurea involves the reaction of an aqueous solution of dimethylamine with sodium cyanate.[8]
Reaction Scheme:
(CH₃)₂NH + NaOCN + H₂O → (CH₃)₂NCONH₂ + NaOH
Diagram: Synthesis Workflow
Caption: Generalized workflow for the synthesis of 1,1-Dimethylurea.
Detailed Experimental Protocol:
-
Step 1: Reactant Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 390g of sodium cyanate with 150ml of purified water.[8]
-
Step 2: Reaction Initiation: Begin stirring and heating the mixture. Add 676g of a 40% aqueous dimethylamine solution.[8] For enhanced purity, the dimethylamine solution can contain trace amounts of benzaldehyde and ascorbic acid.[8]
-
Step 3: Reaction Maintenance: Maintain a constant temperature and continue stirring for 2-3 hours.[8]
-
Step 4: Quenching and Purification: After the reaction is complete, add a small amount of sodium hypochlorite and a 1% sodium bicarbonate solution. Stir for an additional 25 minutes at the same temperature.[8]
-
Step 5: Isolation and Crystallization: Concentrate the reaction mixture under reduced pressure. Subsequently, cool the concentrated solution to induce crystallization.[8]
-
Step 6: Final Product Recovery: Separate the crystalline product via centrifugal filtration. The resulting solid can be further purified by recrystallization from water, followed by vacuum drying to yield pure 1,1-dimethylurea as a white crystalline powder.[8]
The rationale behind the addition of sodium hypochlorite and sodium bicarbonate is to mitigate the formation of impurities, particularly toxic cyanide derivatives, which can arise from side reactions involving ammonia derivatives present in industrial-grade dimethylamine.[8] This ensures a higher purity final product, which is critical for applications in pharmaceuticals and defense materials.[8]
Spectroscopic Characterization
The structure of 1,1-Dimethylurea can be unequivocally confirmed through various spectroscopic techniques.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum of 1,1-Dimethylurea is expected to show a singlet for the six equivalent protons of the two methyl groups and a broad singlet for the two protons of the amino group.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon and another for the two equivalent methyl carbons.
Spectra for 1,1-Dimethylurea are publicly available in databases such as SpectraBase and PubChem for reference.[5][9]
4.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1,1-Dimethylurea will exhibit characteristic absorption bands:
-
N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibrations of the primary amine.
-
C=O Stretching: A strong absorption peak around 1650 cm⁻¹ due to the carbonyl group.
-
C-N Stretching: Bands in the 1400-1000 cm⁻¹ region corresponding to the C-N bonds.
Researchers have utilized Fourier transform infrared (FTIR) spectroscopy to study aqueous solutions of 1,1-Dimethylurea, identifying key detection wavelengths at 1450, 1933, 2200, and 2270 nm in the near-infrared (NIR) region.[10]
Applications in Research and Drug Development
1,1-Dimethylurea serves as a versatile building block and reagent in numerous applications within the scientific and industrial sectors.
5.1. Pharmaceutical Synthesis
A primary application of 1,1-Dimethylurea is as an intermediate in the synthesis of various pharmaceuticals.[1][3] It can act as a reactant in the production of drugs such as antipyrine and theophylline.[1] Its structure allows it to be a precursor for more complex organic molecules.[1] Furthermore, it can be used as a protecting group for chemically sensitive functional groups during multi-step organic reactions.[1]
5.2. Organic Synthesis
In the realm of organic chemistry, 1,1-Dimethylurea participates in a variety of reactions, including condensations, oxidations, and alkylations.[1][2] The unsubstituted nitrogen atom can act as a nucleophile in reactions with acyl halides to form acylureas and in coupling reactions with vinyl halides.[2] It has been specifically used in the Dowex-50W ion exchange resin-promoted synthesis of N,N'-disubstituted-4-aryl-3,4-dihydropyrimidinones.[6]
5.3. Agrochemicals
1,1-Dimethylurea is also employed in the synthesis of herbicides and fungicides.[1] It can act as a stabilizer, enhancing the performance of these agrochemical formulations.[1]
5.4. Other Industrial Applications
Beyond the life sciences, 1,1-Dimethylurea finds use in the polymer industry as a cross-linking agent or a component in the synthesis of polyurethane and epoxy resins.[1] It is also utilized in the dyestuff industry as a reactive intermediate for manufacturing certain dyes and pigments.[1]
Safety and Handling
While 1,1-Dimethylurea has relatively low toxicity, proper safety precautions should always be observed in a laboratory setting.[3] It is considered harmful if ingested or in contact with the skin or eyes.[1]
-
Personal Protective Equipment (PPE): It is recommended to wear protective gloves, safety glasses, and a dust mask when handling the solid powder to avoid inhalation and contact.[7][11]
-
Ventilation: Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize exposure.[7][11]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[7] It should be stored away from strong oxidizing agents.[7]
Conclusion
1,1-Dimethylurea is a compound of significant scientific and industrial importance. Its straightforward structure belies its versatility as a reagent and intermediate in a multitude of chemical processes. A thorough understanding of its structure, properties, and reactivity is essential for its effective and safe utilization in research, drug development, and various industrial applications.
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asym-DIMETHYLUREA. Organic Syntheses Procedure. [Link]
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Chemwatch MSDS 36144-1. Sdfine. [Link]
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N,N-Dimethylurea - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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N,N'-DIMETHYLUREA (1,1-dimethylurea) (FOR SYNTHESIS). Sdfine. [Link]
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DIMETHYLUREA. Ataman Kimya. [Link]
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Rapid Simultaneous Quantification of 1-Formyl-2,2-Dimethylhydrazine and Dimethylurea Isomers in Environmental Samples by. MDPI. [Link]
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